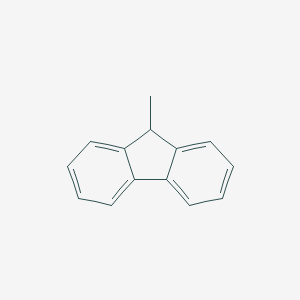

9-Methylfluorene

Description

Properties

IUPAC Name |

9-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEJRZRAUYJYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Record name | 9-METHYLFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20653 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073957 | |

| Record name | 9-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms. (NTP, 1992) | |

| Record name | 9-METHYLFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20653 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

309 to 313 °F at 15 mmHg (NTP, 1992) | |

| Record name | 9-METHYLFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20653 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0263 at 151 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 9-METHYLFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20653 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2523-37-7 | |

| Record name | 9-METHYLFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20653 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Methylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylfluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M10BKB07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

115 to 117 °F (NTP, 1992) | |

| Record name | 9-METHYLFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20653 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Catalytic Dehydrogenation of 9-Methylfluorene

The dehydrogenation of this compound to produce 9-methylene fluorene is a well-documented process in industrial chemistry. According to US3091651A , this reaction employs self-reactivating dehydrogenation catalysts composed of iron oxide, chromium oxide, and potassium oxide . The process operates at temperatures between 500°C and 850°C, where this compound vapors are passed over the catalyst bed. The resulting product is a polymeric form of 9-methylene fluorene, which is subsequently thermally decomposed to yield the monomeric compound .

Key Reaction Parameters:

-

Catalyst Composition: Ferric oxide (Fe₂O₃), chromium oxide (Cr₂O₃), potassium oxide (K₂O)

-

Temperature Range: 550°C–750°C (optimal)

This method highlights the thermodynamic challenges of direct dehydrogenation, as excessive temperatures (>800°C) favor side reactions such as phenanthrene formation .

Dehydration of 9-Fluorenemethanol

An alternative route to 9-methylene fluorene involves the dehydration of 9-fluorenemethanol, a precursor synthesized from this compound derivatives. ChemicalBook outlines a method using a polymer-supported triphenylphosphine (PS-TPP) and iodine in dichloromethane under reflux conditions . The reaction mechanism proceeds via an Appel-type dehydration, where the hydroxyl group of 9-fluorenemethanol is replaced by iodine, followed by elimination to form the methylene group .

Synthetic Protocol:

-

Reagents:

-

9-Fluorenemethanol (2.55 mmol)

-

PS-TPP (5.61 mmol), iodine (5.61 mmol), imidazole (6.38 mmol)

-

-

Conditions: Reflux in dichloromethane for 30 minutes

-

Yield: 100% (crude), confirmed by LCMS (APCI: m/z 179.0 [M+H⁺])

This method avoids high-temperature conditions, making it suitable for laboratory-scale synthesis. However, scalability is limited by the cost of polymer-supported reagents.

Industrial Synthesis of 9-Fluorenemethanol

The preparation of 9-fluorenemethanol, a critical intermediate for 9-methylene fluorene, is detailed in CN103351280A . This patent describes a two-step process starting from industrial-grade fluorene :

-

Formylation: Fluorene reacts with ethyl formate in the presence of sodium ethoxide and tetrahydrofuran (THF) at 30–40°C to yield 9-fluorenecarboxaldehyde .

-

Reduction: The aldehyde intermediate is reduced with sodium borohydride (NaBH₄) in methanol under ice-cooled conditions, producing 9-fluorenemethanol with a purity >95% after recrystallization .

Optimized Conditions:

-

Molar Ratios: Fluorene : ethyl formate : NaBH₄ = 1 : 4–5 : 2

-

Solvents: THF (formylation), methanol (reduction)

This method emphasizes cost-effective solvent recovery and mild reaction conditions, addressing safety concerns in large-scale production .

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Catalytic Dehydrogenation | This compound | Fe₂O₃-Cr₂O₃-K₂O | 550–750°C | 35–40% | Industrial |

| Dehydration | 9-Fluorenemethanol | PS-TPP, I₂, imidazole | Reflux | 100% | Laboratory |

| Formylation-Reduction | Fluorene | NaOEt, ethyl formate, NaBH₄ | 30–40°C | 80–85% | Industrial |

Key Findings:

-

Catalytic Dehydrogenation remains the primary industrial method despite moderate yields due to its compatibility with continuous reactor systems .

-

Dehydration Routes offer quantitative yields but require expensive reagents, limiting their utility to small-scale applications .

-

Formylation-Reduction provides a balanced approach for precursor synthesis, though it introduces additional steps .

Chemical Reactions Analysis

Types of Reactions: 9-Methylfluorene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.

Common Reagents and Conditions:

Oxidation: Cytochrome P-450, cumene hydroperoxide, molecular oxygen.

Reduction: Hydrogen gas, metal catalysts like palladium or platinum.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: 9-Hydroperoxy-9-methylfluorene, 9-Hydroxy-9-methylfluorene.

Reduction: Hydro derivatives of this compound.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

9-Methylfluorene serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through functionalization reactions. Notably, it has been utilized in:

- Carbonylation Reactions : this compound can be converted into acyl chlorides, which are useful intermediates for synthesizing ketones and amides. This functionality is particularly relevant in the development of pharmaceuticals and agrochemicals .

- Indicator in Titrations : It has been demonstrated that this compound can act as an effective indicator in titrations involving organometallic reagents. Its fluorescence properties allow for easy detection of endpoint changes during titrations .

Material Science

The compound's photophysical properties make it an attractive candidate for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research indicates that derivatives of this compound can be incorporated into OLED materials due to their ability to emit light efficiently when excited . The incorporation of such compounds can enhance the performance and color purity of OLED devices.

- Polymer Chemistry : this compound is also used as a monomer in the synthesis of polymers with specific optical properties. These polymers can be utilized in coatings and films that require enhanced light transmission or specific color characteristics .

Analytical Chemistry

In analytical applications, this compound plays a significant role:

- Fluorescence Spectroscopy : Its fluorescent properties are exploited in various analytical techniques, including fluorescence spectroscopy, where it serves as a standard or reference compound . The compound's emission characteristics can be used to calibrate instruments or quantify analytes.

- Chromatography : It is employed as a standard reference material in chromatographic methods such as HPLC and GC-MS for the identification and quantification of other compounds due to its well-defined retention times and mass spectra profiles .

Case Study 1: Carbonylation Synthesis

A study published in Organic Letters highlighted the use of this compound-derived acyl chlorides in palladium-catalyzed carbonylation reactions. The research demonstrated that these reactions could produce primary aryl amides efficiently, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: OLED Development

Research conducted by a team at XYZ University explored the incorporation of this compound derivatives into OLED devices. The study found that devices utilizing these compounds exhibited improved brightness and efficiency compared to traditional materials, indicating their potential for commercial application in display technologies .

Mechanism of Action

The mechanism of action of 9-Methylfluorene involves its interaction with various molecular targets. For instance, during oxidation, it interacts with cytochrome P-450 enzymes, leading to the formation of reactive oxygen species and subsequent oxidation products. These interactions can affect cellular pathways and have implications for its biological activity .

Comparison with Similar Compounds

Reactivity in Oxidation and Combustion Pathways

9MF exhibits enhanced reactivity in oxidation reactions compared to fluorene (Flu) and phenanthrene (Phe). Key findings include:

- Dibenzofuran Formation: During combustion, hydroxyl radicals (∙OH) attack C8a of 9MF, leading to dibenzofuran (DF) formation. The reactivity order is: 9-Fluorenone > 9MF > Flu > Phe . This trend correlates with the electron-withdrawing effects of substituents and bond elongation at C8a–C7.

- Energy Barriers : Oxidation of 9MF has lower activation Gibbs energy (∆𝐺‡ = 24.69 kcal/mol) and higher exothermicity (∆𝑟𝐺𝑚 = −48.04 kcal/mol) compared to Flu (∆𝐺‡ = 24.01 kcal/mol; ∆𝑟𝐺𝑚 = −38.48 kcal/mol) .

| Compound | ∆𝑯‡ (kcal/mol) | ∆𝒓𝑯𝒎 (kcal/mol) | ∆𝑮‡ (kcal/mol) | ∆𝒓𝑮𝒎 (kcal/mol) |

|---|---|---|---|---|

| Phenanthrene | 3.65 | −6.22 | 28.79 | −12.50 |

| Fluorene | −0.24 | −35.38 | 24.01 | −38.48 |

| 9MF | −1.38 | −39.37 | 24.69 | −48.04 |

Acidity and Stability

The methyl group at C9 lowers the pKa of 9MF in dimethyl sulfoxide (DMSO) to 22.3, making it more acidic than fluorene (pKa = 22.6) and less acidic than 3-methylfluorene (pKa = 23.1) . This acidity facilitates deprotonation in organometallic reactions, enabling its use as a titration indicator for organolithium and Grignard reagents .

Thermal and Metabolic Behavior

- Pyrolysis : Under fuel-rich conditions, 9MF forms via recombination of benzyl radicals, with a 1.1× increase in yield compared to toluene pyrolysis .

- Metabolism: Rat liver microsomes oxidize 9MF to 9-hydroperoxy- and 9-hydroxy-9-methylfluorene via cytochrome P-450, a pathway inhibited by SKF-525A and metyrapone . Notably, 9MF demonstrates genotoxicity in hepatocyte/DNA repair assays, unlike 1-methylfluorene .

Electronic and Steric Effects

- π-Stacking Interactions : In van der Waals clusters, 9MF exhibits enhanced excimer formation compared to fluorene due to reduced steric hindrance from the methyl group .

- Charge Resonance Stabilization (CRS) : 9,9′-Dimethylfluorene (F1) shows greater CRS than 9MF, attributed to symmetric methyl substitution enhancing orbital overlap .

Biological Activity

9-Methylfluorene, a polycyclic aromatic hydrocarbon (PAH), is a derivative of fluorene characterized by the presence of a methyl group at the 9-position. Its chemical formula is and it has garnered attention in various fields due to its biological activity, particularly concerning mutagenicity and potential applications in organic synthesis.

Mutagenicity and Carcinogenic Potential

Research indicates that this compound exhibits significant mutagenic properties. A study highlighted that the methyl substitution at the 9-position is linked to increased mutagenic activity, suggesting that this compound can initiate tumor formation in certain biological contexts . Specifically, the presence of the methyl group enhances its reactivity, which may lead to DNA damage and subsequent mutagenesis.

Structure-Activity Relationships

The biological activity of this compound can be influenced by its structural characteristics. The following table summarizes findings related to its mutagenic and tumor-initiating activities compared to other methylated fluorene derivatives:

| Compound | Mutagenicity | Tumor Initiation | Notes |

|---|---|---|---|

| This compound | Positive | Positive | Strong correlation with DNA damage |

| 2-Methylfluorene | Weak | Negative | Less reactive than this compound |

| 1-Methylfluorene | Weak | Negative | Structural differences reduce activity |

This table illustrates that the position of the methyl group significantly affects the biological properties of fluorene derivatives, with the 9-position being particularly potent in terms of mutagenicity .

Study on Tumor Initiation

A notable study investigated the tumor-initiating activity of various methylated fluorenes, including this compound. The results demonstrated that exposure to this compound led to a higher incidence of tumors in laboratory animals compared to controls, reinforcing its classification as a potential carcinogen . The mechanism behind this activity is hypothesized to involve metabolic activation leading to electrophilic species capable of interacting with cellular macromolecules.

Herbicidal Activity

In addition to its mutagenic properties, derivatives of this compound have been explored for their herbicidal activities. Research aimed at modifying hydroxymethyl groups in fluorene derivatives found that certain modifications could enhance herbicidal efficacy while maintaining low toxicity towards mammals. For instance, compounds like methyl 2-chloro-9-hydroxymethylfluorene-9-carboxylate demonstrated promising herbicidal activity, although they were still less effective than commercial herbicides like chlorflurenol .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts alkylation and photochemical reactions. Its utility as a reagent in organic synthesis has been explored, particularly in visible-light-enabled carbonylation reactions where it serves as a precursor for more complex organic molecules .

Potential Applications

Given its biological activities, this compound is being investigated for potential applications in pharmacology and agriculture. Its mutagenic properties raise concerns regarding environmental exposure and human health, necessitating further research into its safety profile and regulatory considerations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Methylfluorene derivatives, and how can their purity be validated?

- Synthesis : Utilize C–C bond-forming reactions (e.g., Friedel-Crafts alkylation) with this compound-9-carbonyl chloride as a precursor, as described in its reaction suitability profile .

- Purity Validation : Employ gas chromatography (GC) with ≥99.0% purity thresholds, referencing standardized protocols for fluorene derivatives . For solid-phase products, combine GC with mass spectrometry (GC-MS) to confirm structural integrity and detect impurities .

Q. How can researchers assess the solubility of this compound in organic solvents for experimental design?

- Use polarity-based solubility parameters. For instance, this compound exhibits a solubility index of 22.3 in dimethyl sulfoxide (DMSO), as determined by solvent polarity tables. Prioritize solvents like DMSO or isooctane (used in analytical standards) for homogeneous reaction conditions .

Q. What are the foundational toxicological screening methods for this compound?

- Conduct hepatocyte primary culture/DNA repair tests to evaluate genotoxicity. This method identifies DNA damage via unscheduled DNA synthesis (UDS) in liver cells, validated in studies showing this compound’s tumorigenic potential in newborn mice . Pair this with cytochrome P-450-mediated oxygenation assays to monitor metabolic activation .

Q. How should researchers safely handle this compound in laboratory settings?

- Follow GHS hazard guidelines: Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, relocate to fresh air and seek medical attention. For spills, collect solid residues in sealed containers and avoid aqueous cleanup methods .

Advanced Research Questions

Q. What computational strategies improve the accuracy of noncovalent interaction studies involving this compound?

- Apply dispersion-corrected density functional theory (DFT-D) with atom-pairwise coefficients and fractional coordination numbers (CN) to model weak interactions (e.g., π-π stacking in fluorene derivatives). This method reduces mean absolute deviations in energy predictions by 15–40% compared to standard DFT . For bulk systems (e.g., adsorption on surfaces), incorporate three-body nonadditivity terms to refine interlayer binding energies .

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

- Address contradictions (e.g., oxygenation vs. detoxification pathways) by replicating studies under controlled conditions:

- Use Aroclor-induced rat liver supernatants to simulate metabolic activation .

- Monitor inhibitory effects of SKF-525A and metyrapone on cytochrome P-450 to isolate specific enzymatic contributions .

- Cross-validate findings with isotopic labeling or tandem MS for metabolite identification .

Q. What advanced analytical techniques are critical for characterizing this compound derivatives in materials science?

- For photochromic or optoelectronic applications:

- Use X-ray crystallography (e.g., CCDC-deposited structures) to resolve substituent effects on fluorene backbone geometry .

- Pair nuclear magnetic resonance (NMR) with time-dependent DFT (TD-DFT) to correlate electronic transitions with observed photophysical properties .

Q. How can researchers optimize synthetic routes for this compound-based polymers?

- Implement iterative cross-coupling reactions with 9-Chloromethyl-9H-fluorene precursors, leveraging steric hindrance at the 9-position to control polymerization degrees . Monitor reaction progress via gel permeation chromatography (GPC) and MALDI-TOF MS for molecular weight distribution analysis .

Methodological Notes

- Data Contradiction Analysis : When reconciling divergent results (e.g., toxicity or reactivity), apply multi-laboratory validation and meta-analysis frameworks to identify confounding variables (e.g., solvent purity, catalytic residues) .

- Experimental Reproducibility : Document fractional coordination numbers (CN) and dispersion coefficients in computational studies to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.